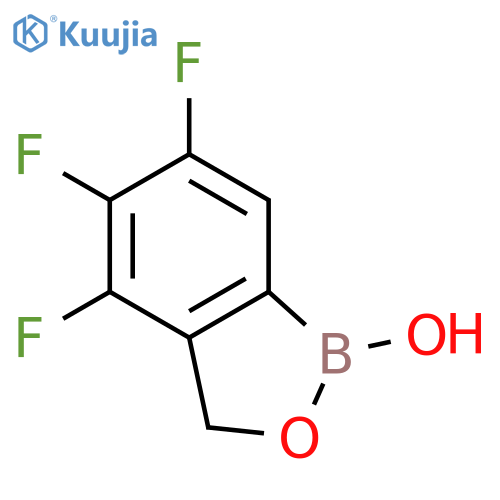

Cas no 651326-79-3 (4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol)

651326-79-3 structure

商品名:4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

CAS番号:651326-79-3

MF:C7H4BF3O2

メガワット:187.911672592163

MDL:MFCD27926979

CID:405656

PubChem ID:17987070

4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol 化学的及び物理的性質

名前と識別子

-

- 2,1-Benzoxaborole, 4,5,6-trifluoro-1,3-dihydro-1-hydroxy-

- 4,5,6-trifluoro-1-hydroxy-3H-2,1-benzoxaborole

- 4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

- 4,5,6-Trifluoro-2,1-benzoxaborol-1(3H)-ol

- DTXSID10591974

- 651326-79-3

- EN300-262859

- SCHEMBL5421111

-

- MDL: MFCD27926979

- インチ: InChI=1S/C7H4BF3O2/c9-5-1-4-3(2-13-8(4)12)6(10)7(5)11/h1,12H,2H2

- InChIKey: KZPWLOAEMJPCHA-UHFFFAOYSA-N

- ほほえんだ: B1(C2=CC(=C(C(=C2CO1)F)F)F)O

計算された属性

- せいみつぶんしりょう: 187.02922

- どういたいしつりょう: 188.0256440g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 206

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

- PSA: 29.46

4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-262859-10.0g |

4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |

651326-79-3 | 95% | 10.0g |

$4545.0 | 2024-06-18 | |

| Enamine | EN300-262859-10g |

4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |

651326-79-3 | 10g |

$4545.0 | 2023-09-14 | ||

| Ambeed | A1083761-1g |

4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |

651326-79-3 | 95% | 1g |

$755.0 | 2025-03-05 | |

| Enamine | EN300-262859-0.05g |

4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |

651326-79-3 | 95% | 0.05g |

$888.0 | 2024-06-18 | |

| Enamine | EN300-262859-0.25g |

4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |

651326-79-3 | 95% | 0.25g |

$972.0 | 2024-06-18 | |

| Enamine | EN300-262859-1.0g |

4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |

651326-79-3 | 95% | 1.0g |

$1057.0 | 2024-06-18 | |

| Enamine | EN300-262859-1g |

4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |

651326-79-3 | 1g |

$1057.0 | 2023-09-14 | ||

| Enamine | EN300-262859-2.5g |

4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |

651326-79-3 | 95% | 2.5g |

$2071.0 | 2024-06-18 | |

| Enamine | EN300-262859-5.0g |

4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |

651326-79-3 | 95% | 5.0g |

$3065.0 | 2024-06-18 | |

| Enamine | EN300-262859-0.1g |

4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |

651326-79-3 | 95% | 0.1g |

$930.0 | 2024-06-18 |

4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol 関連文献

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

2. Water

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

651326-79-3 (4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol) 関連製品

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:651326-79-3)4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

清らかである:99%

はかる:1g

価格 ($):680.0